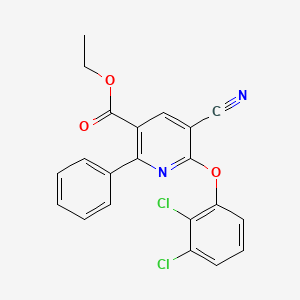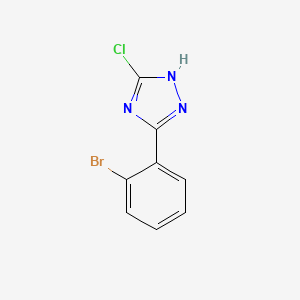![molecular formula C12H16F3N3O B2572616 2-[4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanol CAS No. 215434-37-0](/img/structure/B2572616.png)
2-[4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanol” is a chemical with the CAS Number: 215434-37-0 . Its molecular weight is 275.27 , and its molecular formula is C12H16F3N3O . The IUPAC name for this compound is 2-{4-[5-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl}ethanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16F3N3O/c13-12(14,15)10-1-2-11(16-9-10)18-5-3-17(4-6-18)7-8-19/h1-2,9,19H,3-8H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3 . Its boiling point is 394.0±42.0 °C at 760 mmHg . The flash point is 192.1±27.9 °C . Unfortunately, the melting point is not available .Wissenschaftliche Forschungsanwendungen
Synthesis and Learning Facilitation 2-[4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanol derivatives have been synthesized and evaluated for their effects on learning and memory facilitation in mice. Specifically, a compound within this family demonstrated significant learning and memory facilitation, indicating its potential for cognitive enhancement applications Li Ming-zhu (2012).
Antimicrobial Activity The antimicrobial activity of new pyridine derivatives, including structures similar to 2-[4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanol, has been investigated. These compounds exhibited variable and modest activity against certain bacteria and fungi, suggesting their potential use in the development of new antimicrobial agents N. Patel, S. N. Agravat, Faiyazalam M. Shaikh (2011).
Antibacterial and Anticancer Evaluation Derivatives of 2-chloro-3-hetarylquinolines, which share structural similarities with 2-[4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanol, have been synthesized and tested for their antibacterial and anticancer properties. Some compounds displayed potent antibacterial activity against S. aureus and showed a broad range of activity against various tumor cell lines S. Bondock, Hanaa Gieman (2015).
Protecting Group for Carboxylic Acids The compound 2-(pyridin-2-yl)ethanol, closely related to the queried chemical, has been used as a protecting group for carboxylic acids. It's shown to be selectively removable post-polymerization, either chemically or thermally, while being stable under acidic conditions. This property indicates its utility in the polymer and material sciences Marios Elladiou, C. S. Patrickios (2012).
Insecticidal Properties Compounds based on the structure of 1-[(4-aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine (PAPP), which is structurally similar to the queried compound, have been explored as potential insecticides with a novel mode of action. These derivatives exhibited growth-inhibiting and larvicidal activities against armyworms, suggesting their potential application in agricultural pest control M. Cai, Zhong Li, Feng Fan, Qingchun Huang, X. Shao, G. Song (2010).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N3O/c13-12(14,15)10-1-2-11(16-9-10)18-5-3-17(4-6-18)7-8-19/h1-2,9,19H,3-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMALSJZVLRFNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=NC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

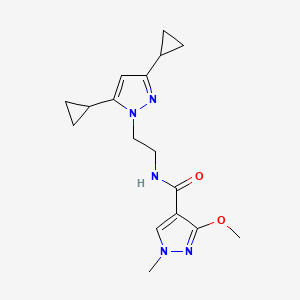
![8-(4-ethoxyphenyl)-3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2572534.png)
![5-[(E)-3-(4-bromophenyl)prop-2-enoyl]furan-2-carbaldehyde](/img/structure/B2572535.png)
![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B2572537.png)
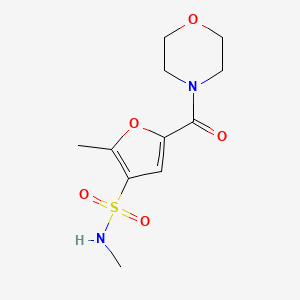
![4-chloro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2572540.png)
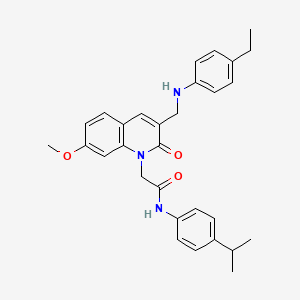
![(2S)-6-tert-butoxycarbonyl-6-azaspiro[2.5]octane-2-carboxylic acid](/img/structure/B2572542.png)
![N-[2-(5-Chlorothiophen-2-yl)-2-methoxyethyl]-9-methylpurin-6-amine](/img/structure/B2572546.png)
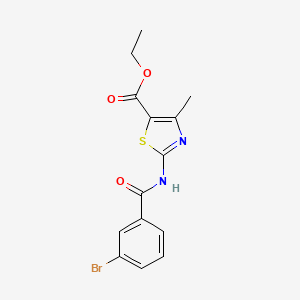
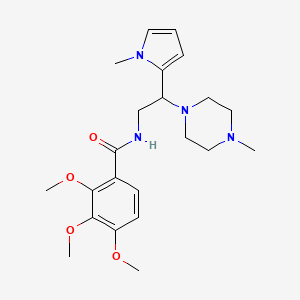
![N-Methyl-N-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]prop-2-enamide](/img/structure/B2572551.png)
